1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a benzylamine derivative under acidic conditions.
Reduction and Functionalization: The resulting quinoline derivative is then reduced and functionalized to introduce the naphthalen-1-ylmethyl group.
Urea Formation: Finally, the compound is reacted with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its function.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline: A simpler derivative without the urea linkage.
Naphthalen-1-ylmethylurea: Lacks the quinoline core but retains the urea functionality.
Uniqueness
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is unique due to the combination of the quinoline core and the naphthalen-1-ylmethyl urea moiety. This unique structure may confer distinct biological activities and chemical properties compared to its simpler analogs.
Properties
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c32-27-16-13-22-17-24(14-15-26(22)31(27)19-20-7-2-1-3-8-20)30-28(33)29-18-23-11-6-10-21-9-4-5-12-25(21)23/h1-12,14-15,17H,13,16,18-19H2,(H2,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGZFQBZVXTVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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